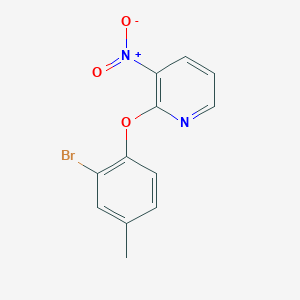

4'-n-Pentyl-2,2,2-trifluoroacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-n-Pentyl-2,2,2-trifluoroacetophenone (4-n-pentyl-TFA) is a synthetic compound that has been used in a variety of scientific applications. It is an aromatic ketone that is used in the synthesis of other compounds and as an inhibitor of certain enzymes. It has also been used in research to study the mechanisms of action of certain drugs and to investigate the biochemical and physiological effects of certain drugs.

Scientific Research Applications

Fluorescence Sensing

4'-n-Pentyl-2,2,2-trifluoroacetophenone and related compounds have applications in fluorescence "turn-on" sensing of carboxylate anions. Oligothiophene-based o-(carboxamido)trifluoroacetophenones show fluorescence enhancement upon binding with carboxylate anions. This is attributed to the intramolecular H-bonding stabilization of an anion-ionophore adduct, which inhibits possible quenching processes (Kim & Ahn, 2008).

DNA-Protein Interaction Studies

Trifluoroacetophenone-linked nucleotides and DNA are used to study DNA-protein interactions through 19F NMR spectroscopy. Modified nucleotides with trifluoroacetophenone groups serve as sensitive probes for these interactions (Olszewska, Pohl & Hocek, 2017).

Heterogeneous Asymmetric Reactions

In the field of catalysis, this compound derivatives are used in enantioselective hydrogenation reactions. These reactions are crucial for producing specific chiral compounds, and the presence of trifluoroacetophenone enhances the reaction rate and enantioselectivity (Varga et al., 2004).

Organocatalysis

This compound acts as an organocatalyst in the oxidation of tertiary amines and azines to N-oxides, demonstrating its utility in organic synthesis. The process is noted for its high yields and chemoselectivity, using environmentally friendly oxidants like H2O2 (Limnios & Kokotos, 2014).

Ion-Selective Electrodes

Trifluoroacetophenone derivatives are also useful in creating ion-selective electrodes, particularly for carbonate ions. These electrodes demonstrate significant sensitivity and specificity, making them valuable in various analytical applications (Sokalski et al., 1996).

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-pentylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O/c1-2-3-4-5-10-6-8-11(9-7-10)12(17)13(14,15)16/h6-9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFZMGGPQPIKOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645217 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-pentylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886369-31-9 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-pentylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine](/img/structure/B1325130.png)

![{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine](/img/structure/B1325131.png)

![1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B1325132.png)

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)